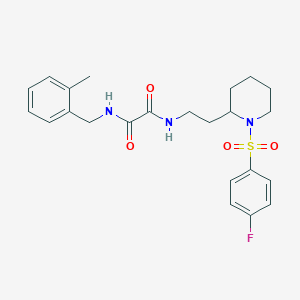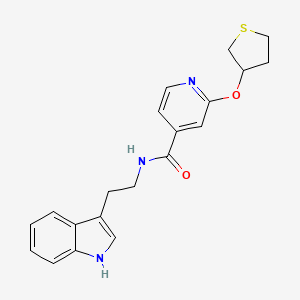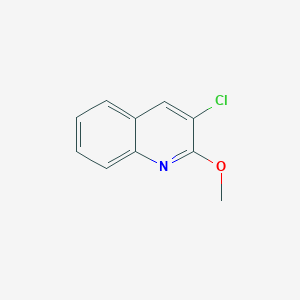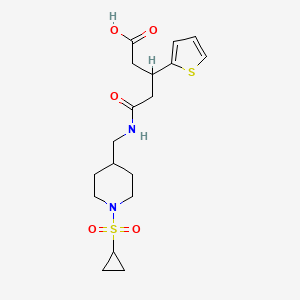![molecular formula C22H21ClN2O3S B3015976 {6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358458-42-0](/img/structure/B3015976.png)
{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone, also known as DSP-4, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Antiestrogenic Activity
- A study by Jones et al. (1979) on the synthesis of similar compounds demonstrated potent antiestrogenic activity in both oral and subcutaneous administration to rats and mice. The compound studied showed a very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Synthesis, Structure, and Biological Activities
- Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds, similar in structure to the queried chemical, exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).
Temperature-Controlled Desulfonylative Condensation
- A study by Chang et al. (2018) focused on temperature-controlled intermolecular desulfonylative condensation of α-sulfonyl o-hydroxyacetophenones with 2-formyl azaarenes, including quinolones. This method facilitated the formation of azaaryl (pyridyl and quinolyl) aurones and flavones under specific reaction conditions (Chang et al., 2018).
Molecular Structure Analysis
- Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a similar compound, focusing on its spectroscopic characteristics and crystallization properties (Lakshminarayana et al., 2009).
Synthesis and Conformational Analysis
- Karkhut et al. (2014) synthesized and conducted a conformational analysis of a compound with structural similarities. They used B3LYP geometry and energy and GIAO/B3LYP NMR calculations for the structural establishment (Karkhut et al., 2014).
Spectroscopic Investigation and Molecular Orbital Calculation
- Arasu et al. (2019) examined the characteristics of a piperidine derivative compound using Density Functional Theory. They analyzed the molecular orbital calculations, including the HOMO-LUMO energy gap, Mulliken population analysis, and MEP to understand the chemical reactivity descriptors (Arasu et al., 2019).
Propiedades
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-14-5-8-20(15(2)11-14)29(27,28)21-17-12-16(23)6-7-19(17)24-13-18(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYZQKCRLKZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)




![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)


![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)

![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)